molecular formula C13H19ClN2O2 B2458756 (4-Aminopiperidin-1-yl)(3-methoxyphenyl)methanone hydrochloride CAS No. 1158290-89-1

(4-Aminopiperidin-1-yl)(3-methoxyphenyl)methanone hydrochloride

Cat. No.: B2458756
CAS No.: 1158290-89-1
M. Wt: 270.76
InChI Key: XKRDLPBPZTYKMV-UHFFFAOYSA-N
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Description

(4-Aminopiperidin-1-yl)(3-methoxyphenyl)methanone hydrochloride is a chemical compound with the molecular formula C13H19ClN2O2 It is a derivative of piperidine, a six-membered heterocyclic compound containing nitrogen

Properties

IUPAC Name

(4-aminopiperidin-1-yl)-(3-methoxyphenyl)methanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2.ClH/c1-17-12-4-2-3-10(9-12)13(16)15-7-5-11(14)6-8-15;/h2-4,9,11H,5-8,14H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKRDLPBPZTYKMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCC(CC2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Aminopiperidin-1-yl)(3-methoxyphenyl)methanone hydrochloride typically involves the reaction of 4-aminopiperidine with 3-methoxybenzoyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The purification process may involve additional steps, such as distillation or large-scale chromatography, to ensure the compound meets the required specifications for industrial applications .

Chemical Reactions Analysis

Types of Reactions

(4-Aminopiperidin-1-yl)(3-methoxyphenyl)methanone hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

Scientific Research Applications

(4-Aminopiperidin-1-yl)(3-methoxyphenyl)methanone hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Aminopiperidin-1-yl)(3-methoxyphenyl)methanone hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • (4-Aminopiperidin-1-yl)(3-chlorophenyl)methanone hydrochloride
  • (4-Aminopiperidin-1-yl)(3-fluorophenyl)methanone hydrochloride
  • (4-Aminopiperidin-1-yl)(3-nitrophenyl)methanone hydrochloride

Uniqueness

(4-Aminopiperidin-1-yl)(3-methoxyphenyl)methanone hydrochloride is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds that may have different substituents on the aromatic ring .

Biological Activity

(4-Aminopiperidin-1-yl)(3-methoxyphenyl)methanone hydrochloride is a synthetic compound known for its significant biological activity, particularly as a selective antagonist of the κ-opioid receptor (KOR). This receptor plays a crucial role in various physiological processes, including pain modulation and mood regulation. The compound's unique structure, featuring a piperidine ring and a methoxyphenyl group, contributes to its pharmacological potential.

  • Molecular Formula : C12H16ClN2O2
  • Molecular Weight : Approximately 248.75 g/mol

This compound's structure allows it to interact with specific neurotransmitter systems, particularly those involving serotonin and dopamine, which are vital for mood regulation and various neuropsychiatric disorders .

The primary mechanism of action for this compound involves its antagonistic effect on KOR. By blocking this receptor, the compound inhibits the release of certain neurotransmitters and disrupts related signal transduction pathways. This action can potentially lead to therapeutic effects in conditions such as depression and anxiety .

Biological Activity Overview

Research indicates that this compound exhibits the following biological activities:

  • KOR Antagonism : The compound selectively antagonizes KOR, which may help alleviate symptoms associated with mood disorders by modulating neurotransmitter release .
  • Pharmacokinetic Properties : Studies suggest favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles, indicating good absorption and low toxicity .

Table 1: Summary of Biological Activities

Activity TypeDescription
KOR AntagonismSelectively blocks κ-opioid receptors, potentially alleviating mood disorders
PharmacokineticsFavorable ADMET profiles; good absorption and low toxicity
Interaction with NeurotransmittersModulates dopamine and serotonin signaling pathways

Study 1: Efficacy in Animal Models

In vivo studies have demonstrated that this compound effectively antagonizes KOR agonist-induced effects. For instance, experiments with animal models showed a significant reduction in prolactin secretion and analgesic responses when treated with this compound compared to control groups .

Study 2: Potential in Treating Depression

A study investigating the effects of KOR antagonists on depressive behaviors in mice highlighted that administration of this compound resulted in notable improvements in mood-related assessments. The findings suggest that this compound could be a candidate for further development as an antidepressant .

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